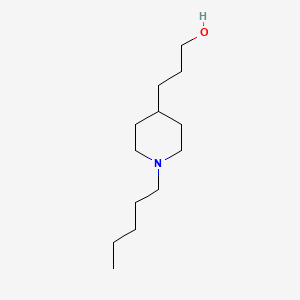
3-(1-Pentylpiperidin-4-YL)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Pentylpiperidin-4-YL)propan-1-OL is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. This compound is characterized by a piperidine ring substituted with a pentyl group and a propanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pentylpiperidin-4-YL)propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 1-pentylpiperidine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Pentylpiperidin-4-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the piperidine ring.
Major Products Formed
Oxidation: Propanal and propanoic acid.
Reduction: The corresponding alkane.
Substitution: Halogenated derivatives of the piperidine ring.
Applications De Recherche Scientifique
3-(1-Pentylpiperidin-4-YL)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(1-Pentylpiperidin-4-YL)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Aminopiperidin-1-yl)propan-1-ol: Similar structure but with an amino group instead of a pentyl group.
Propan-1-ol: A simpler alcohol with a similar propanol group but lacking the piperidine ring.
1-Pentylpiperidine: Similar structure but lacking the propanol group.
Uniqueness
3-(1-Pentylpiperidin-4-YL)propan-1-OL is unique due to the combination of the piperidine ring, pentyl group, and propanol group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
141430-46-8 |
|---|---|
Formule moléculaire |
C13H27NO |
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
3-(1-pentylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-2-3-4-9-14-10-7-13(8-11-14)6-5-12-15/h13,15H,2-12H2,1H3 |
Clé InChI |
UJNJIFRMQUDCGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1CCC(CC1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


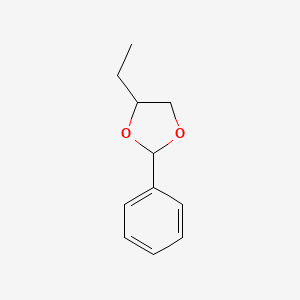
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
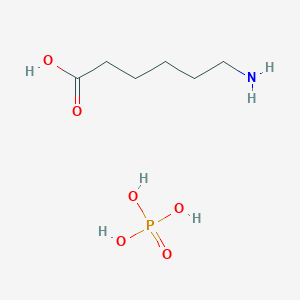

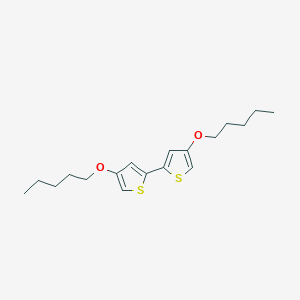
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
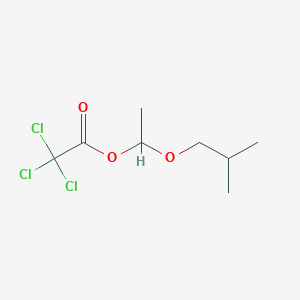

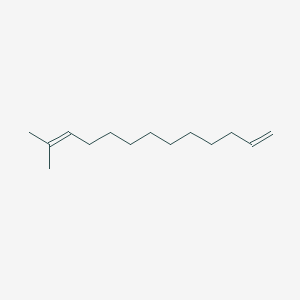
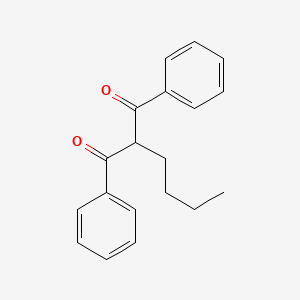
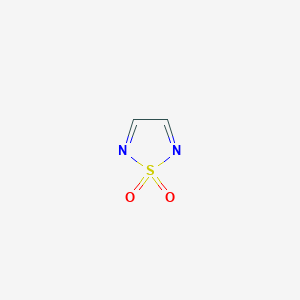
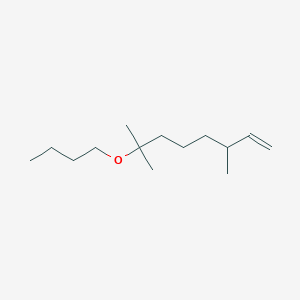
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
